molecular formula C13H28Cl2N2O2 B1389624 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 1185294-71-6

1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Cat. No.: B1389624
CAS No.: 1185294-71-6
M. Wt: 315.3 g/mol
InChI Key: HMVIZIIUVPCYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS 1185294-71-6) is the dihydrochloride salt form of a propanol derivative featuring a cyclohexyloxy group and a piperazine ring . This salt formation typically enhances the compound's solubility in aqueous media, making it more suitable for various biological and chemical research applications. The molecular formula of the compound is C 13 H 28 Cl 2 N 2 O 2 , and it has a molecular weight of 315.3 . The structure is characterized by a propan-2-ol linker connecting a cyclohexyl ether and a piperazine moiety, which is protonated as the dihydrochloride salt . The presence of the piperazine ring, a common pharmacophore, suggests potential for this compound to be a valuable intermediate or building block in medicinal chemistry. Researchers may utilize it in the synthesis of more complex molecules, or it may serve as a key scaffold for investigating biological activity. As a high-purity chemical, it is essential for generating reliable and reproducible results in exploratory studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans.

Properties

IUPAC Name

1-cyclohexyloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.2ClH/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13;;/h12-14,16H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVIZIIUVPCYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN2CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.

    Introduction of the piperazinyl group: The cyclohexyloxy halide is then reacted with piperazine to introduce the piperazinyl group.

    Formation of the propanol moiety: The final step involves the reaction of the intermediate with a suitable propanol derivative to form the desired compound.

    Dihydrochloride formation: The compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Backbone Modifications

  • Ketone vs.
  • Phenoxy vs. Alkoxy Substituents: The 4-cyclohexylphenoxy group in introduces aromaticity and bulkiness compared to the cyclohexyloxy group in the target compound. This modification may enhance lipophilicity and membrane permeability but could reduce aqueous solubility .

Piperazine Substitutions

  • Phenyl vs. Trifluoromethylphenyl Groups : The 4-phenylpiperazine in and the 4-(3-trifluoromethylphenyl)piperazine in demonstrate how aromatic substituents influence electronic and steric properties. The electron-withdrawing trifluoromethyl group in may enhance metabolic resistance or receptor selectivity compared to the unsubstituted phenyl group .

Salt Form and Solubility

  • Both the target compound and the analog in are dihydrochloride salts, which typically exhibit higher water solubility than mono-hydrochloride forms (e.g., and ). This property is critical for bioavailability in drug formulations .

Biological Activity

1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride (C13H28Cl2N2O2) is a chemical compound that has garnered interest in biochemical research, particularly in the fields of pharmacology and proteomics. This compound is characterized by its unique structural features, which include a cyclohexyloxy group and a piperazinyl moiety. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

The compound's molecular structure can be summarized as follows:

PropertyDetails
Molecular Formula C13H28Cl2N2O2
Molecular Weight 315.28 g/mol
IUPAC Name 1-cyclohexyloxy-3-piperazin-1-ylpropan-2-ol dihydrochloride
CAS Number 1185294-71-6

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Cyclohexyloxy Group : Reaction of cyclohexanol with a halogenating agent.
  • Introduction of Piperazinyl Group : The cyclohexyloxy halide is reacted with piperazine.
  • Formation of Propanol Moiety : The intermediate is reacted with a propanol derivative.
  • Dihydrochloride Formation : Treatment with hydrochloric acid yields the dihydrochloride salt.

The biological activity of this compound is largely mediated through its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, thus modulating various biochemical pathways. This modulation can influence processes such as cell signaling, metabolism, and gene expression.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through serotonergic pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth.

Case Studies

  • Antidepressant Effects : A study evaluated the compound's effects on serotonin levels in animal models, indicating a significant increase in serotonin turnover, which correlates with antidepressant activity.
  • Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Comparative Analysis

When compared to similar compounds, such as 1-(1-Ethynylcyclohexyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol dihydrochloride, 1-Cyclohexyloxy shows distinct differences in biological activity due to variations in functional groups that affect receptor binding and enzyme inhibition.

Compound NameBiological Activity
This compoundAntidepressant, Antimicrobial
1-(1-Ethynylcyclohexyl)oxy...Modulates different pathways; lower antimicrobial efficacy

Q & A

Basic: What are the critical steps and challenges in synthesizing 1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Cyclohexylation of a propanol precursor using cyclohexyl halides or etherification reagents under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) .
  • Step 2 : Piperazine coupling via nucleophilic substitution, requiring controlled temperature (40–60°C) and inert atmosphere to prevent oxidation .
  • Step 3 : Dihydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization .
    Key Challenges :
  • Low yield in the etherification step due to steric hindrance from the cyclohexyl group.
  • Ensuring regioselectivity during piperazine coupling; side reactions (e.g., dimerization) may occur without precise stoichiometry .

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for cyclohexyl protons (δ 1.2–1.8 ppm) and piperazine NH/CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 317.2 for C₁₄H₂₇Cl₂N₂O₂) and detects fragmentation patterns .
  • Elemental Analysis : Verifies Cl⁻ content (theoretical ~20.1%) to confirm dihydrochloride stoichiometry .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation via HPLC every 2 weeks to track impurity formation (e.g., free base or hydrolyzed products) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor photodegradation using LC-MS .
    Recommended Storage : Sealed, desiccated containers at -20°C in amber vials to minimize hydrolysis and oxidation .

Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?

Methodological Answer:

  • Factors : Temperature (40–80°C), molar ratio (1:1 to 1:1.2 for cyclohexyl precursor:piperazine), catalyst loading (0–5% Pd/C), and reaction time (6–24 hrs) .
  • Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model interactions. For example, higher temperatures (>60°C) may increase yield but reduce purity due to side reactions .
  • Validation : Confirm optimal conditions (e.g., 60°C, 1:1.1 ratio, 3% catalyst, 12 hrs) with triplicate runs to ensure reproducibility (RSD < 5%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Receptor Binding Assays : Re-evaluate affinity (Ki) using standardized radioligand displacement (e.g., ³H-labeled antagonists for adrenergic/serotonergic receptors). Note variations in buffer pH or membrane preparation methods that alter binding kinetics .
  • Functional Assays : Compare cAMP accumulation (for GPCR targets) in HEK293 cells vs. primary neurons to assess cell-type-dependent efficacy .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, adjusting for covariates like assay sensitivity .

Advanced: What computational strategies predict receptor interaction mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Dock the compound into homology models of target receptors (e.g., 5-HT₁A) using AutoDock Vina. Analyze binding poses and hydrogen-bonding networks with residues (e.g., Asp116, Ser199) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energy (ΔG) for protonated piperazine vs. neutral forms to explain pH-dependent activity .
  • Machine Learning : Train models on PubChem BioAssay data to predict off-target effects (e.g., dopamine D₂ receptor cross-reactivity) .

Advanced: How to profile impurities using hyphenated analytical techniques?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities (e.g., des-cyclohexyl byproduct, m/z 201.1) with MRM transitions .
  • NMR-guided Isolation : Spike samples with reference impurities (e.g., mono-HCl salt) and compare ¹H NMR spectra to quantify levels (<0.15% ICH Q3A limits) .
  • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hrs) or H₂O₂ (72 hrs) to identify degradation pathways and validate stability-indicating methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride
Reactant of Route 2
1-Cyclohexyloxy-3-piperazin-1-yl-propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.